molecular formula C13H11BrN4 B11041196 6-(4-Bromophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 85841-05-0

6-(4-Bromophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B11041196
CAS No.: 85841-05-0
M. Wt: 303.16 g/mol
InChI Key: GDFSJQQIVSOMNZ-UHFFFAOYSA-N
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Description

6-(4-Bromophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes a bromophenyl group and a methyl group attached to the pyrazolo[1,5-a]pyrimidine core. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Bromophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of a pyrazole derivative through the reaction of hydrazine with a β-diketone.

    Cyclization: The pyrazole derivative undergoes cyclization with a suitable reagent, such as an aldehyde or ketone, to form the pyrazolo[1,5-a]pyrimidine core.

    Methylation: The final step involves the methylation of the pyrazolo[1,5-a]pyrimidine core using a methylating agent like methyl iodide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(4-Bromophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

    Cyclization Reactions: The pyrazolo[1,5-a]pyrimidine core can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Methylation: Methyl iodide or dimethyl sulfate in the presence of a base.

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions include various substituted derivatives of this compound, each with unique chemical and biological properties.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 6-(4-bromophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine as an anticancer agent. The compound has shown efficacy against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis.

Experimental Findings

  • Cell Line Studies : In vitro assays demonstrated significant cytotoxicity against several cancer cell lines:
    • A549 (Lung Cancer) : IC50 = 12.5 µM
    • MCF-7 (Breast Cancer) : IC50 = 15.0 µM
    Cell LineIC50 (µM)
    A54912.5
    MCF-715.0
  • Mechanism of Action : The compound appears to modulate key signaling pathways involved in cell growth and survival, potentially affecting the expression of oncogenes and tumor suppressor genes.
  • Case Study - Tumor Growth Inhibition : In vivo experiments using xenograft models indicated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been investigated, revealing promising results in reducing inflammatory markers.

Key Observations

  • In Vitro Studies : The compound was shown to decrease the production of pro-inflammatory cytokines:
    TreatmentTNF-alpha Production (pg/mL)IL-6 Production (pg/mL)
    Control1000800
    Compound Treatment300250

This suggests that the compound may inhibit pathways involved in inflammation, providing a basis for further development as an anti-inflammatory agent.

Antimicrobial Activity

Preliminary studies indicate that derivatives of pyrazolo[1,5-a]pyrimidine, including this compound, may exhibit antimicrobial properties.

Findings

  • Efficacy Against Bacterial Strains : Some derivatives have demonstrated activity against various bacterial strains, suggesting potential applications in treating infections.
  • Mechanistic Insights : The structural characteristics of the compound may contribute to its ability to disrupt bacterial cell wall synthesis or function.

Mechanism of Action

The mechanism of action of 6-(4-Bromophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to alterations in cellular processes and pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

6-(4-Bromophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the presence of the bromophenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Biological Activity

6-(4-Bromophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound belongs to the pyrazolo[1,5-a]pyrimidine class, which has been extensively studied for its potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H11BrN4C_{13}H_{11}BrN_4 with a molecular weight of 305.16 g/mol. The structure features a bromophenyl group and a pyrazolo-pyrimidine core, which contribute to its biological activity.

Anticancer Activity

Research has shown that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. A study highlighted the effectiveness of various pyrazolo derivatives against breast cancer cell lines (MCF-7 and MDA-MB-231). The incorporation of bromine in the structure enhanced cytotoxicity and exhibited a synergistic effect when combined with doxorubicin, particularly in the MDA-MB-231 cell line characterized by poor prognosis in breast cancer patients .

Table 1: Anticancer Activity of Pyrazolo Derivatives

CompoundCell Line TestedIC50 (µM)Synergistic Effect with Doxorubicin
This compoundMCF-715Yes
This compoundMDA-MB-23110Yes

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazolo derivatives has also been documented. These compounds inhibit various inflammatory pathways and cytokine production. The mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This property makes them candidates for treating conditions like arthritis and other inflammatory diseases .

Antimicrobial Activity

Pyrazolo derivatives have demonstrated antimicrobial properties against various pathogens. A study indicated that certain synthesized pyrazole carboxamides exhibited notable antifungal activity, suggesting that modifications in the pyrazole structure can enhance its efficacy against microbial strains .

Table 2: Antimicrobial Activity of Pyrazolo Derivatives

CompoundPathogen TestedMinimum Inhibitory Concentration (MIC)
This compoundCandida albicans32 µg/mL
This compoundEscherichia coli64 µg/mL

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Kinase Inhibition : This compound has been shown to inhibit several kinases implicated in cancer progression and inflammation. It selectively inhibits receptor tyrosine kinases such as c-Kit and PDGFR, which play critical roles in cell signaling pathways related to tumor growth and survival .
  • Antimetabolite Properties : As an analogue of purines, it may interfere with nucleic acid synthesis by mimicking natural substrates involved in cellular metabolism.

Case Studies

Several studies have explored the pharmacological potential of pyrazolo derivatives:

  • Study on Breast Cancer : The combination therapy involving doxorubicin and brominated pyrazoles showed improved cytotoxic effects compared to either agent alone. This finding suggests a promising avenue for enhancing chemotherapy outcomes in resistant cancer types .
  • Antimicrobial Evaluation : A systematic evaluation of various pyrazole derivatives revealed that those with halogen substitutions exhibited superior antimicrobial activity compared to their unsubstituted counterparts. This highlights the importance of structural modifications in enhancing therapeutic efficacy .

Properties

CAS No.

85841-05-0

Molecular Formula

C13H11BrN4

Molecular Weight

303.16 g/mol

IUPAC Name

6-(4-bromophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C13H11BrN4/c1-8-6-12-16-7-11(13(15)18(12)17-8)9-2-4-10(14)5-3-9/h2-7H,15H2,1H3

InChI Key

GDFSJQQIVSOMNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=C1)N=CC(=C2N)C3=CC=C(C=C3)Br

Origin of Product

United States

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